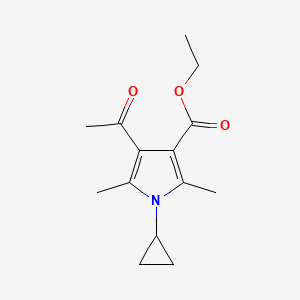

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- Spectral Analysis and Structural Elucidation: The synthesis of a closely related compound, ethyl-4-[(2-cyano-acetyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (ECAHDPC), was described, involving spectral analysis and structural elucidation through experimental studies and quantum chemical calculations (Rawat & Singh, 2014).

Molecular Structure Analysis

- Vibrational Analysis and Hydrogen Bonding: A study on the molecular structure of a similar compound, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, included vibrational analysis and insights into hydrogen bonding interactions in its dimer form (Singh et al., 2013).

Chemical Reactions and Properties

- Chemical Reactivity and Interactions: Another study focused on the chemical reactivity and multiple interaction analyses in ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, revealing significant insights into its formation and interaction energies (Singh et al., 2013).

Physical Properties Analysis

- Reactivity Descriptors and Dimer Formation: The physical properties, including reactivity descriptors and dimer formation of a related compound, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, were analyzed in depth (Singh, Rawat & Sahu, 2014).

Chemical Properties Analysis

- Spectroscopic Properties and Interaction Analysis: A comprehensive study on the molecular structure, spectroscopic properties, and multiple interaction analysis of ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate provided a thorough understanding of its chemical properties (Singh et al., 2013).

Scientific Research Applications

Ethylene Precursors in Plant Biology

Ethylene, a simple hydrocarbon gas, plays a significant role in plant biology, affecting various processes such as growth, development, and stress responses. The precursor to ethylene, 1-aminocyclopropane-1-carboxylic acid (ACC), has been studied extensively for its role beyond just being a precursor, including its metabolism by bacteria to promote plant growth and reduce stress susceptibility. Such research highlights the complex interplay between plant hormones and their precursors in plant physiology and environmental interactions (B. V. D. Poel & D. Straeten, 2014).

Ionic Liquids in Chemical Reactions

Ionic liquids, characterized by their low volatility and thermal stability, have been explored for their potential in facilitating various chemical reactions, including those involving cellulose and polysaccharides. These studies discuss the application of ionic liquids as solvents for cellulose modification, offering insights into greener and more efficient synthesis routes for chemical derivatives of natural polymers (T. Heinze et al., 2008).

Ethers in Environmental and Health Studies

Research on ethers, particularly those used as fuel additives like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), has focused on their environmental impact, toxicology, and roles in reducing vehicle emissions. These studies contribute to understanding the balance between the benefits of ethers in improving fuel efficiency and the potential risks they pose to health and the environment (D. Mcgregor, 2007).

Mechanism of Action

Target of Action

The primary targets of this compound are likely specific receptors or enzymes within cells. Unfortunately, precise information about its exact targets remains elusive in the literature. Indole derivatives, including our compound, have been associated with various biological effects due to their interactions with receptors and enzymes .

Mode of Action

The mode of action involves the compound binding to its targets, leading to downstream effects. Given its indole scaffold, it may engage in π-electron interactions with receptors or enzymes. These interactions can modulate cellular signaling pathways, gene expression, or enzymatic activity. For example, some indole derivatives exhibit antiviral, anti-inflammatory, and anticancer properties

Biochemical Pathways

Indole derivatives can impact multiple pathways. For instance:

- Antiviral Activity : Some indole derivatives inhibit viral replication by interfering with viral enzymes or host cell processes .

Action Environment

Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. Our compound’s stability may vary under different conditions.

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more.

properties

IUPAC Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-5-18-14(17)13-9(3)15(11-6-7-11)8(2)12(13)10(4)16/h11H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRNXGGFLRUIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1C(=O)C)C)C2CC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381563 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

CAS RN |

423768-51-8 |

Source

|

| Record name | Ethyl 4-acetyl-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(tert-butylamino)-oxomethyl]-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B1225272.png)

![(2Z)-2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1225273.png)

![3-(4-Chlorophenyl)sulfonyl-2-imino-1-(2-phenylethyl)-5-dipyrido[1,2-d:3',4'-f]pyrimidinone](/img/structure/B1225275.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl-methylamino]ethanone](/img/structure/B1225287.png)

![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)-2-(2-naphthalenyloxy)acetamide](/img/structure/B1225288.png)

![1-[2-[3-(1-Methylethenyl)phenyl]propan-2-yl]-3-(4-methyl-2-pyridinyl)urea](/img/structure/B1225290.png)

![N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B1225292.png)

![N-(1,1-dioxo-3-thiolanyl)-N-methyl-2-[[1-(2-phenylethyl)-2-benzimidazolyl]thio]acetamide](/img/structure/B1225298.png)